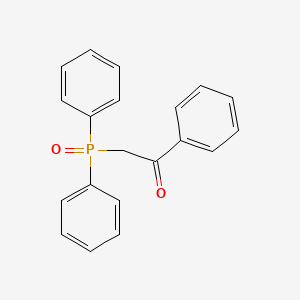
Phenacyldiphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenacyldiphenylphosphine oxide is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of a phosphine oxide group attached to a phenacyl group and two phenyl groups. This compound has garnered attention due to its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Phenacyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenacyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Phenacyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenacyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Phenacyldiphenylphosphine oxide has a wide range of applications in scientific research, including:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems where its metal-binding properties can be leveraged.
作用机制
The mechanism by which phenacyldiphenylphosphine oxide exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine oxide group acts as a donor, forming stable complexes with metals such as lanthanides. These complexes exhibit unique luminescent properties, making them valuable in various applications. The molecular targets and pathways involved include the coordination sites on the metal ions and the electronic interactions between the ligand and the metal center .
相似化合物的比较
Phenacyldiphenylphosphine oxide can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Similar in structure but lacks the phenacyl group, leading to different reactivity and applications.
Phenylphosphine oxide: Contains only one phenyl group, resulting in distinct chemical properties.
Diphenylphosphine oxide: Lacks the phenacyl group, making it less versatile in forming complexes with metal ions.
Uniqueness: this compound’s uniqueness lies in its combination of the phenacyl group with the phosphine oxide moiety, which enhances its ability to form stable and luminescent metal complexes. This makes it particularly valuable in coordination chemistry and materials science .
属性
CAS 编号 |
1733-58-0 |
|---|---|
分子式 |
C20H17O2P |
分子量 |
320.3 g/mol |
IUPAC 名称 |
2-diphenylphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C20H17O2P/c21-20(17-10-4-1-5-11-17)16-23(22,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI 键 |
VCPZZWOAQNHOLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
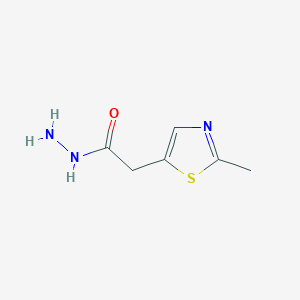
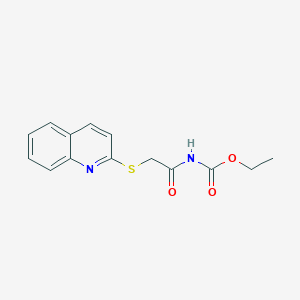
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
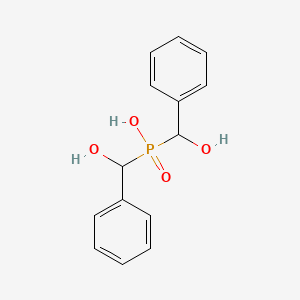
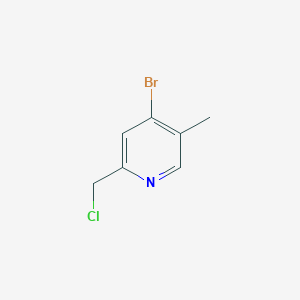
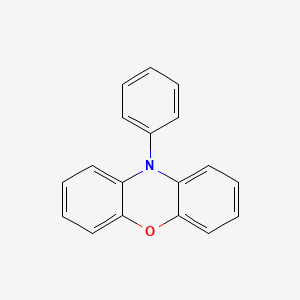
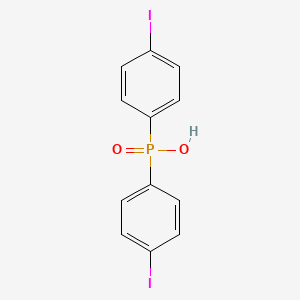
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
